3-(4-Bromophenyl)-3'-cyanopropiophenone
Overview
Description
3-(4-Bromophenyl)-3’-cyanopropiophenone is an organic compound that features a bromophenyl group and a cyanopropiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(4-Bromophenyl)-3’-cyanopropiophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3’-cyanopropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3’-cyanopropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3’-cyanopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyanopropiophenone moiety can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of polymers and liquid crystals.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
Uniqueness
3-(4-Bromophenyl)-3’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)propanoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKSIUGOQUOZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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